1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane

Orexin receptor antagonists Conformational analysis Homopiperazine scaffold

Researchers targeting DGAT1 or orexin receptors require orthogonally protected diazepane intermediates. 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane (CAS 892491-96-2) provides a pre-protected homopiperazine scaffold, eliminating an additional protection step. • Documented in DGAT1 inhibitor patents (US7795283B2). • Enables matched-pair SAR vs. piperazine analogs. • ≥95% purity, ready for automated parallel synthesis. Reliable supply from major chemical vendors.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 892491-96-2
Cat. No. B1397926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane
CAS892491-96-2
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H17N3O3/c1-11(17)14-7-2-8-15(10-9-14)12-3-5-13(6-4-12)16(18)19/h3-6H,2,7-10H2,1H3
InChIKeyRXNBFXGPYBPOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane: Chemical Identity & Procurement


1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane (CAS 892491-96-2; synonym: 1-acetyl-4-(4-nitrophenyl)homopiperazine) is a synthetic N,N-disubstituted 1,4-diazepane derivative with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.29 g/mol [1]. It belongs to the homopiperazine scaffold class, featuring a seven-membered saturated diazepane ring bearing an N-acetyl group at position 1 and an N-(4-nitrophenyl) substituent at position 4 [2]. The compound is commercially available from multiple suppliers at a minimum purity specification of 95% and is primarily utilized as a synthetic building block in medicinal chemistry programs, including as an intermediate in the preparation of DGAT1 (diacylglycerol acyltransferase 1) inhibitors .

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane: Key Differences from Analog Scaffolds


The compound combines three structural features—a seven-membered homopiperazine ring (versus six-membered piperazine), an electron-withdrawing 4-nitrophenyl group, and an N-acetyl blocking group—that collectively determine its conformational flexibility, electron density distribution, and reactivity as a synthetic intermediate. Substituting with the piperazine analog 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7) replaces the diazepane ring with a smaller, less flexible six-membered ring, altering both the spatial orientation of substituents and the basicity of the secondary amine after deprotection [1]. The N-unprotected parent compound 1-(4-nitrophenyl)-1,4-diazepane (CAS 214124-83-1, MW 221.26) lacks the acetyl protecting group, rendering it unsuitable for synthetic sequences that require orthogonal protection of the homopiperazine nitrogen atoms [2]. These structural differences mean that in any structure-activity relationship (SAR) campaign or multi-step synthesis, substituting an analog can introduce divergent reactivity, pharmacokinetic properties, or target-binding conformations, disrupting project continuity [3].

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane Performance vs. Closest Analogs


Conformational Impact of Diazepane vs. Piperazine Ring Size

In a medicinal chemistry program targeting orexin receptors, N,N-disubstituted 1,4-diazepanes exhibited distinct conformational preferences compared to their piperazine counterparts. The seven-membered diazepane ring adopts a chair-like conformation that positions substituents differently in three-dimensional space relative to the six-membered piperazine chair, which directly impacts receptor-binding geometry and antagonist potency [1]. This is a class-level inference: the target compound's 1,4-diazepane core shares the conformational properties of this scaffold class, while the piperazine analog 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7) provides a direct comparator with a fundamentally different ring system.

Orexin receptor antagonists Conformational analysis Homopiperazine scaffold

N-Acetyl Protection: Synthetic Utility vs. Unprotected Analog

The N-acetyl group on the target compound serves as a protecting group for one nitrogen of the homopiperazine ring, enabling selective functionalization at the other nitrogen. This is exploited in the patent literature: 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane is explicitly used as an intermediate in the synthesis of oxadiazole-based DGAT1 inhibitors, where the acetyl group is later removed or further elaborated . The corresponding N-unprotected analog, 1-(4-nitrophenyl)-1,4-diazepane (CAS 214124-83-1, MW 221.26), lacks this orthogonal protection and would require an additional protection/deprotection step if used in the same synthetic sequence.

Protecting group strategy Synthetic intermediate DGAT1 inhibitor

Commercial Purity Specification Across Vendors

Multiple independent vendors list this compound with a minimum purity specification of 95%, as determined by standard analytical methods . This specification provides a baseline quality expectation that is comparable to, but not differentiated from, the purity levels commonly reported for the piperazine analog 1-acetyl-4-(4-nitrophenyl)piperazine (95%, CAS 16264-08-7) . The compound is stored at ambient temperature, simplifying logistics relative to cold-chain-dependent reagents .

Purity specification Quality assurance Procurement

Safety & Handling: Hazard Classification vs. Piperazine Analog

The compound carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . This hazard profile is comparable to that of the piperazine analog 1-acetyl-4-(4-nitrophenyl)piperazine, which shows a similar pattern of irritant and harmful classification . No specific toxicological or ecotoxicological quantitative data (LD50, LC50) were identified for this compound in the public domain, limiting the depth of safety-based differentiation.

Safety data Hazard classification Handling requirements

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane Application Scenarios


DGAT1 Inhibitor Synthesis with Orthogonal Protection

This compound is best deployed as a protected homopiperazine building block in the synthesis of DGAT1 inhibitors, as documented in patent US7795283B2. The N-acetyl group allows chemists to functionalize the unsubstituted nitrogen of the diazepane ring (e.g., via alkylation or acylation) without competing reactions at the protected position. This orthogonal protection strategy is preferred over using the unprotected parent compound 1-(4-nitrophenyl)-1,4-diazepane, which would necessitate an additional protection/deprotection sequence .

Orexin Antagonist SAR: Diazepane vs. Piperazine Scaffold

In an SAR program targeting orexin receptors, the conformational differences between seven-membered diazepane and six-membered piperazine rings are well-documented to influence receptor-binding geometry. This compound can serve as the diazepane representative in a matched-pair comparison against 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7) to probe the effect of ring expansion on antagonist potency, selectivity, and pharmacokinetic profile [1].

Parallel Library Synthesis with 4-Nitrophenyl Homopiperazine Core

The compound functions as a versatile intermediate for parallel medicinal chemistry libraries. The 4-nitrophenyl group can be reduced to a 4-aminophenyl group, providing a handle for subsequent amide coupling or sulfonylation reactions. Alternatively, the nitro group itself can be retained as a hydrogen-bond acceptor or as a precursor for further diversification. The consistent 95% purity specification from multiple vendors supports its use in automated parallel synthesis workflows without the need for pre-purification .

CNS Drug Discovery: Physicochemical Optimization

With a computed XLogP3-AA value of 1.5 and a topological polar surface area within drug-like limits, the 1,4-diazepane scaffold offers a balance of lipophilicity and polarity that is often desirable for CNS-penetrant compounds. In programs targeting neurological disorders where the 1,4-diazepane core is identified as a privileged scaffold, this acetyl-protected building block provides a direct-entry point for lead optimization [2].

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